3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione
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Overview
Description
3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione typically involves multiple steps. One common synthetic route starts with the condensation of isatin with thiosemicarbazide to form a tricyclic compound, 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione. This intermediate is then reacted with chloro N-phenylacetamides to yield the final product . The reaction conditions often involve the use of solvents such as methanol and dichloromethane, and the product is typically purified by washing and drying .
Chemical Reactions Analysis
3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to chelate iron ions, which are essential for cancer cell proliferation.
Biological Studies: The compound’s interactions with DNA and proteins have been studied to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione involves its ability to bind to metal ions, particularly iron. This binding can disrupt essential biological processes in cells, such as DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The compound has been shown to selectively bind to ferrous ions, which can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds include other derivatives of 5H-[1,2,4]triazino[5,6-b]indole and benzothiazole. For example:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds have been studied for their anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds are known for their applications in medicinal chemistry and material science. What sets 3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione apart is its unique combination of these two heterocyclic systems, which may confer enhanced biological activity and specificity.
Properties
Molecular Formula |
C17H11N5S3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C17H11N5S3/c23-17-22(12-7-3-4-8-13(12)25-17)9-24-16-19-15-14(20-21-16)10-5-1-2-6-11(10)18-15/h1-8H,9H2,(H,18,19,21) |
InChI Key |
PXEGQCZFDACFSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCN4C5=CC=CC=C5SC4=S |
Origin of Product |
United States |
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